![molecular formula C17H17NO2 B5120818 4-(allyloxy)-N-benzylbenzamide](/img/structure/B5120818.png)
4-(allyloxy)-N-benzylbenzamide
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Overview
Description
4-(allyloxy)-N-benzylbenzamide is a chemical compound that has gained attention in scientific research for its potential use in various fields. It is a benzamide derivative that has been synthesized through various methods and has shown promising results in various applications.
Mechanism of Action
The mechanism of action of 4-(allyloxy)-N-benzylbenzamide is not fully understood. However, it has been suggested that the compound may work by inhibiting the activity of certain enzymes that are involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
The compound has been found to have various biochemical and physiological effects. It has been found to inhibit the production of certain cytokines that are involved in inflammation. It has also been found to induce apoptosis in cancer cells, which is a process of programmed cell death.
Advantages and Limitations for Lab Experiments
The compound has several advantages for lab experiments. It is easy to synthesize and has been found to have low toxicity. However, the compound has some limitations, such as its poor solubility in water, which can make it difficult to work with.
Future Directions
There are several future directions for the study of 4-(allyloxy)-N-benzylbenzamide. One direction is to further investigate its potential use in the treatment of inflammatory diseases and cancer. Another direction is to study its potential use in other fields, such as materials science and catalysis.
In conclusion, 4-(allyloxy)-N-benzylbenzamide is a chemical compound that has shown promising results in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.
Synthesis Methods
The synthesis of 4-(allyloxy)-N-benzylbenzamide has been achieved through various methods. One such method involves the reaction of 4-allyloxybenzoic acid with benzylamine in the presence of a coupling agent. Another method involves the reaction of 4-(allyloxy)benzoyl chloride with benzylamine.
Scientific Research Applications
The compound has been extensively studied for its potential use in various scientific research applications. It has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases. It has also been studied for its potential use as an anticancer agent, as it has been found to inhibit the growth of cancer cells.
properties
IUPAC Name |
N-benzyl-4-prop-2-enoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-2-12-20-16-10-8-15(9-11-16)17(19)18-13-14-6-4-3-5-7-14/h2-11H,1,12-13H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXPMYVLPVHJPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6960949 |
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